molecular formula C19H19Cl2N3O2S B11509816 2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B11509816
M. Wt: 424.3 g/mol
InChI Key: DVGIVTHWRLQBPH-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is known for its unique chemical structure, which includes a benzamide core substituted with dichloro and methoxyphenyl groups, as well as a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(2-methoxyphenyl)piperazine in the presence of a thionating agent such as phosphorus pentasulfide (P2S5). The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

Scientific Research Applications

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
  • 2,4-Dichloro-N-{[(4-methoxyphenyl)carbamothioyl]benzamide}

Uniqueness

2,4-DICHLORO-N-{[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of a piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-26-17-5-3-2-4-16(17)23-8-10-24(11-9-23)19(27)22-18(25)14-7-6-13(20)12-15(14)21/h2-7,12H,8-11H2,1H3,(H,22,25,27)

InChI Key

DVGIVTHWRLQBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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